2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
Description
This compound features a 1,2,3-thiadiazole ring conjugated to a piperidine moiety via a carbonyl linkage, with an isopropylthio-substituted phenylacetamide group. The isopropylthio group may enhance lipophilicity and membrane permeability, while the piperidinylmethyl spacer could influence target binding kinetics.
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S2/c1-14(2)28-18-6-4-16(5-7-18)12-19(26)22-13-17-8-10-25(11-9-17)21(27)20-15(3)23-24-29-20/h4-7,14,17H,8-13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNCBDWMULOUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)SC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit antimicrobial activity. The mechanism of action of these compounds often involves interacting with bacterial cell walls or proteins to inhibit their function, leading to the death of the microbial cells
Biological Activity
The compound 2-(4-(isopropylthio)phenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic derivative that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article provides a detailed examination of its biological activity based on current research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C19H26N4OS
- IUPAC Name : this compound
Structural Features
The integration of the isopropylthio group and the thiadiazole ring significantly influences the biological properties of this compound. The thiadiazole ring is associated with various pharmacological activities, including antimicrobial and anticancer effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Studies : A review indicated that compounds containing thiadiazole structures exhibited significant cytotoxic effects against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | SK-MEL-2 | 4.27 |
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | HCT116 | 92.2 ± 1.8 |
The anticancer activity of thiadiazoles is often attributed to their ability to induce apoptosis in cancer cells through caspase activation pathways. For example, compounds were shown to activate caspases 3, 8, and 9 in MCF7 breast cancer cells .
Antimicrobial Activity
Thiadiazoles have also been reported to possess antimicrobial properties. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. This broad spectrum of activity includes:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Inhibition of fungal growth has been documented in various studies .
Anti-inflammatory Effects
Research indicates that certain thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators . This makes them potential candidates for treating inflammatory diseases.
Study on Thiadiazole Derivatives
A systematic review assessed the biological activities of various thiadiazole derivatives. The study concluded that modifications in the structure of thiadiazoles significantly affect their biological potency. For instance, substituents at specific positions on the thiadiazole ring were correlated with enhanced anticancer activity .
Clinical Relevance
While many studies focus on in vitro evaluations, ongoing research aims to translate these findings into clinical applications. The potential for developing new therapeutic agents based on the structure of this compound is promising due to its multifaceted biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Series
describes four 1,3,4-thiadiazole-acetamide derivatives with varying substituents (Table 1). While these compounds differ in heterocyclic core (1,3,4- vs. 1,2,3-thiadiazole), they share critical pharmacophoric elements:
- Acetamide linker : Facilitates hydrogen bonding with biological targets.
- Piperazine/piperidine moieties : Modulate solubility and conformational flexibility.
Table 1: Physicochemical and Structural Comparison
Key Observations :
- The isopropylthio group in the target compound likely increases lipophilicity (clogP) relative to chlorophenyl or furan derivatives, which could enhance cellular uptake but reduce aqueous solubility.
Thiazole-Based Analogues
highlights 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives synthesized via coupling reactions. Though structurally distinct (thiazole vs. thiadiazole), these compounds share:
Research Implications and Limitations
- Gaps : Specific data on the target compound’s bioactivity, toxicity, and pharmacokinetics are absent in the provided evidence.
- Opportunities : Comparative studies using assays from –2 (e.g., cytotoxicity, kinase inhibition) could elucidate its mechanism. Structural optimization might involve hybridizing 1,2,3-thiadiazole motifs with piperazine substituents from to balance potency and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
